molecular formula C17H24O6 B11954970 Dimethyl shelloate CAS No. 98818-77-0

Dimethyl shelloate

Cat. No.: B11954970
CAS No.: 98818-77-0
M. Wt: 324.4 g/mol
InChI Key: RPRKMIRJBCDBPO-UHFFFAOYSA-N
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Description

While "Dimethyl shelloate" is absent from the sources, the evidence highlights:

  • Dimethyl sulfide (DMS): A volatile organosulfur compound critical in atmospheric chemistry, influencing climate via sulfate aerosol formation .
  • Dimethoate: An organophosphate insecticide used in agricultural flood-spraying applications, with strict protocols for preparation and safety .
  • Dimethyl dichlorosilane: A reactive silane compound used in industrial processes, requiring stringent protective measures due to its corrosive and toxic nature .

These compounds differ significantly in structure, applications, and environmental roles, making direct comparisons challenging without data on "this compound."

Properties

CAS No.

98818-77-0

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

dimethyl 10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate

InChI

InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3

InChI Key

RPRKMIRJBCDBPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl shelloate typically involves the esterification of shellolic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl shelloate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl shelloate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl shelloate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Comparisons of Dimethyl Compounds from the Evidence

Table 1: Structural and Functional Differences

Compound Chemical Class Primary Use/Impact Key Findings from Evidence
Dimethyl sulfide (DMS) Organosulfur Atmospheric aerosol formation Contributes 60% to sulfate burden in polar regions; impacts radiative forcing
Dimethoate Organophosphate Agricultural insecticide Requires precise flood-spray protocols (e.g., tank volume calculations)
Dimethyl dichlorosilane Organosilicon Industrial silicone production High toxicity; mandates protective gear (goggles, respirators)

Recommendations for Future Research

To address the lack of data on "Dimethyl shelloate":

Expand literature review: Investigate patents, niche journals, or non-English sources for mentions of "shelloate" derivatives.

Comparative modeling : If structural data becomes available, computational studies could compare reactivity, toxicity, or environmental behavior with DMS, dimethoate, or silanes.

Q & A

Q. What are the standard protocols for synthesizing Dimethyl Shelloate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification reactions under controlled conditions. Key steps include:
  • Reagent Preparation : Use high-purity starting materials (e.g., shellolic acid and methanol) with acid catalysts (e.g., sulfuric acid) .
  • Reaction Optimization : Monitor temperature (60–80°C) and reaction time (4–6 hours) to maximize yield .
  • Purification : Employ fractional distillation or column chromatography to isolate this compound from byproducts .
  • Characterization : Validate purity via NMR (¹H/¹³C) and HPLC (>98% purity threshold) .
    Reference: Experimental protocols in synthetic organic chemistry .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • HPLC : Quantifies purity using C18 columns, isocratic elution (acetonitrile/water), and UV detection (λ = 254 nm) .
  • GC-MS : Identifies volatile impurities; optimal for thermal stability assessment (column: DB-5MS, He carrier gas) .
  • NMR Spectroscopy : Confirms structural integrity (e.g., ester carbonyl signals at ~170 ppm in ¹³C NMR) .
    Reference: Analytical chemistry best practices .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Methodological Answer : Follow OSHA-compliant guidelines:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and solvent evaporation steps .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental release .
    Reference: Laboratory safety standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

  • Methodological Answer : Address contradictions through:
  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., fixed temperature/pH) .
  • Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers .
  • Advanced Characterization : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities affecting properties .
    Reference: Data validation frameworks .

Q. What experimental design considerations are critical when studying solvent effects on this compound in organic reactions?

  • Methodological Answer : Key factors include:
  • Solvent Polarity : Test aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to assess reactivity trends .
  • Control Experiments : Compare reaction rates with/without this compound to isolate solvent-specific effects .
  • Kinetic Profiling : Use pseudo-first-order kinetics under inert atmospheres to minimize oxidation artifacts .
    Reference: Reaction mechanism studies .

Q. How should researchers develop a validated HPLC method for quantifying this compound degradation products?

  • Methodological Answer : Follow ICH Q2(R1) validation guidelines:
  • Linearity : Calibration curve (0.1–100 µg/mL) with R² > 0.995 .
  • Precision : ≤2% RSD for intra-/inter-day replicates .
  • Specificity : Resolve degradation peaks (e.g., hydrolyzed esters) from the parent compound .
    Reference: Chromatographic method development .

Q. What statistical approaches are appropriate for analyzing time-dependent decomposition kinetics of this compound?

  • Methodological Answer : Apply non-linear regression models:
  • Arrhenius Equation : Calculate activation energy (Eₐ) from degradation rates at 25–60°C .
  • Weibull Distribution : Model non-linear decay in heterogeneous systems .
  • ANOVA : Compare degradation pathways under varying humidity/pH conditions .
    Reference: Kinetic data analysis .

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